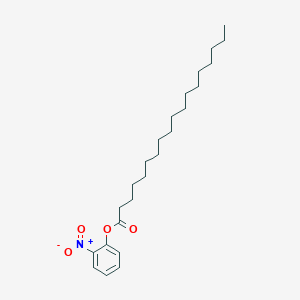

2-Nitrophenyl stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-nitrophenyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOFUYZAMTVGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401505 | |

| Record name | 2-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-27-0 | |

| Record name | 2-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Nitrophenyl stearate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties and experimental protocols for 2-Nitrophenyl stearate (B1226849) (CAS 104809-27-0) is limited. This guide provides the available data for 2-Nitrophenyl stearate and supplements it with comprehensive information on its closely related isomer, 4-Nitrophenyl stearate (CAS 14617-86-8), which is widely used and documented in scientific literature. The functional similarity as a lipase (B570770) substrate makes the data for the 4-nitro isomer a valuable reference.

Core Physical and Chemical Properties

While detailed experimental data for this compound is scarce, some fundamental properties are known. For a broader understanding, these are presented alongside the well-documented properties of 4-Nitrophenyl stearate.

| Property | This compound | 4-Nitrophenyl stearate |

| CAS Number | 104809-27-0[1] | 14617-86-8[2][3] |

| Molecular Formula | C₂₄H₃₉NO₄[1] | C₂₄H₃₉NO₄[2][3] |

| Molecular Weight | 405.57 g/mol [1] | 405.57 g/mol [2][3] |

| Physical Form | Not specified | Powder[2] |

| Solubility | Not specified | Chloroform: 100 mg/mL, clear to slightly hazy, colorless to light yellow[2] |

| Storage Temperature | Not specified | -20°C[2] |

Synthesis and Characterization

A general method for the synthesis of nitrophenyl esters involves the esterification of the corresponding nitrophenol with stearic acid. A common laboratory-scale synthesis is the Fischer esterification, which involves reacting stearic acid with the desired nitrophenol in the presence of an acid catalyst.

General Synthesis Workflow:

Caption: General synthesis workflow for nitrophenyl stearates.

Experimental Protocols: Lipase and Esterase Activity Assays

Nitrophenyl stearates are widely used as chromogenic substrates for the determination of lipase and esterase activity. The enzymatic hydrolysis of the ester bond releases nitrophenol, which is a colored compound that can be quantified spectrophotometrically. The following is a generalized protocol based on the use of 4-Nitrophenyl stearate.

Principle of the Assay:

The lipase or esterase catalyzes the hydrolysis of the nitrophenyl stearate ester bond. This reaction releases stearic acid and either 2-nitrophenol or 4-nitrophenol. In an alkaline buffer, the released nitrophenol is deprotonated to form the nitrophenolate ion, which has a distinct yellow color and a strong absorbance at a specific wavelength (typically around 405-410 nm for 4-nitrophenolate). The rate of increase in absorbance is directly proportional to the enzymatic activity.

Experimental Workflow for Lipase/Esterase Assay:

Caption: Standard workflow for a lipase/esterase activity assay.

Biological Activity and Applications

This compound, like its 4-nitro isomer, is primarily utilized as a biochemical reagent in research settings.[4] Its main application is as a substrate for various lipolytic enzymes.

-

Enzyme Characterization: It serves as a tool to study the activity and kinetics of lipases and esterases from various sources. The hydrolysis of this substrate can be used to screen for novel enzymes, optimize reaction conditions (e.g., pH, temperature), and determine substrate specificity.

-

Drug Discovery: In the context of drug development, it can be used to screen for inhibitors of specific lipases that may be targets for therapeutic intervention, for example, in metabolic disorders.

Currently, there is no widely documented direct involvement of this compound in specific cellular signaling pathways. Its utility lies in its role as a tool to study the enzymes that may be involved in such pathways.

Safety Information

| Hazard Information (for 4-Nitrophenyl stearate) | |

| GHS Pictogram | GHS07 (Exclamation mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H317: May cause an allergic skin reaction.[2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 2-Nitrophenyl stearate (B1226849). The document details experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in the effective production and isolation of this compound.

Introduction

2-Nitrophenyl stearate is a long-chain fatty acid ester of significant interest in various research and development applications, including its use as a chromogenic substrate for the detection and characterization of lipases and esterases. The presence of the nitrophenyl group allows for spectrophotometric monitoring of enzyme activity. The synthesis and subsequent purification of this compound are critical steps to ensure its suitability for these sensitive assays. This guide outlines the most common and effective methods for its preparation and purification.

Synthesis of this compound

The synthesis of this compound can be approached through several established esterification methods. The choice of method may depend on the available starting materials, desired yield, and the scale of the reaction. Three primary synthetic routes are detailed below.

This direct esterification method involves the reaction of stearic acid with 2-nitrophenol (B165410) in the presence of an acid catalyst.[1][2][3] The reaction is driven to completion by the removal of water, often through azeotropic distillation.[1]

Experimental Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water (approximately 2 mL per gram of stearic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically considered complete when water no longer collects.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

This method involves the conversion of stearic acid to the more reactive stearoyl chloride, which then readily reacts with 2-nitrophenol to form the desired ester.[4][5] This is often a high-yield approach.

Experimental Protocol:

Part A: Synthesis of Stearoyl Chloride [4]

-

Reactant Setup: In a flask equipped with a stirrer and a gas outlet, place stearic acid (1 equivalent).

-

Reagent Addition: Slowly add thionyl chloride (1.5 to 2 equivalents) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture gently under reflux until the evolution of HCl and SO2 gases ceases.

-

Purification: The excess thionyl chloride can be removed by distillation. The resulting crude stearoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Synthesis of this compound

-

Reactant Setup: In a flask equipped with a stirrer, dissolve 2-nitrophenol (1 equivalent) and a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents), in an aprotic solvent like dichloromethane (B109758) or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath and slowly add the freshly prepared stearoyl chloride (1 equivalent).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Wash the filtrate with dilute hydrochloric acid to remove excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

DCC is a widely used coupling agent that facilitates the formation of ester bonds by activating the carboxylic acid.[6][7]

Experimental Protocol:

-

Reactant Setup: In a flask, dissolve stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent such as dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

Work-up:

-

A white precipitate of dicyclohexylurea (DCU) will form.[7] Filter off the DCU.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization is an effective technique for purifying crystalline solids based on their differential solubility in a given solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the molecule's structure with a long non-polar alkyl chain and a polar nitrophenyl group, solvents of intermediate polarity such as ethanol, acetone, or ethyl acetate (B1210297) are good starting points.[8] A solvent system, such as ethanol-water or hexane-ethyl acetate, may also be effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[9]

Experimental Protocol:

-

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like this compound.

-

Mobile Phase (Eluent): A solvent system of hexane (B92381) and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the column.

-

Elution: Begin elution with a low polarity solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

| Parameter | This compound | 4-Nitrophenyl stearate | Reference |

| Molecular Formula | C₂₄H₃₉NO₄ | C₂₄H₃₉NO₄ | [10][11] |

| Molecular Weight | 405.57 g/mol | 405.57 g/mol | [10][11] |

| Typical Purity Assay | TLC, HPLC | ≥90% (TLC) | [11] |

| Solubility | Soluble in chloroform | Chloroform: 100 mg/mL | [11] |

| Storage Temperature | -20°C | -20°C | [11] |

Visualizations

Caption: General workflows for the synthesis of this compound.

Caption: General workflows for the purification of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. iajpr.com [iajpr.com]

- 4. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]

- 5. usbio.net [usbio.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitrophenyl stearate | 14617-86-8 | PAA61786 | Biosynth [biosynth.com]

- 11. 4-Nitrophenyl stearate lipase substrate | 14617-86-8 [sigmaaldrich.com]

Navigating the Solubility Landscape of 2-Nitrophenyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitrophenyl stearate (B1226849). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on general principles of organic chemistry and data available for structurally similar compounds. Crucially, this guide also furnishes detailed experimental protocols to empower researchers to determine precise quantitative solubility data in their own laboratory settings.

Understanding Solubility: A Core Physicochemical Property

The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical physicochemical property that profoundly influences its behavior in various biological and chemical systems. For drug development professionals, understanding a compound's solubility is paramount for formulation design, predicting bioavailability, and ensuring consistent performance of a drug product. For researchers, solubility data is essential for designing experiments, preparing stock solutions, and interpreting results in a wide range of assays.

Qualitative Solubility Profile of 2-Nitrophenyl Stearate

This compound, an ester of stearic acid and 2-nitrophenol, is a large, predominantly nonpolar molecule due to the long C18 alkyl chain of the stearate moiety. The presence of the nitro group and the ester linkage introduces some polarity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.

While specific data for this compound is scarce, information on the related isomer, 4-Nitrophenyl stearate, offers some insight. The following table summarizes the available solubility data for this related compound. It is important to note that while indicative, this data should be used with caution as isomeric differences can influence solubility.

Quantitative Solubility Data (for the related compound 4-Nitrophenyl stearate)

| Solvent | Solubility | Temperature | Notes |

| Chloroform | 100 mg/mL | Not Specified | Clear to slightly hazy, colorless to light yellow solution.[1][2] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 60°C | Requires ultrasonication, warming, and heating to achieve dissolution.[3][4] |

Note: This data is for 4-Nitrophenyl stearate and should be considered as an approximation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-controlled experimental protocol is essential. The following section details the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound in various solvents.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents of interest (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)

Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Transfer a known volume or mass of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Method (e.g., HPLC-UV):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method as the standards and determine the concentration from the calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior and, more importantly, equips researchers with the necessary experimental protocols to generate this critical data. By following the detailed shake-flask methodology, scientists and drug development professionals can obtain accurate and reliable solubility profiles of this compound in various solvents, thereby facilitating informed decisions in their research and development endeavors. The generation and dissemination of such data will be a valuable contribution to the scientific community.

References

2-Nitrophenyl stearate CAS number and molecular weight

This technical guide provides comprehensive information on 2-Nitrophenyl stearate (B1226849), catering to researchers, scientists, and professionals in drug development. The document details its chemical properties, and applications, and provides an exemplary experimental protocol for its use as a chromogenic substrate in enzyme assays.

Chemical Identification and Properties

2-Nitrophenyl stearate is a chemical compound used in research settings, primarily as a substrate for enzymatic assays.

| Property | Value | Citation |

| CAS Number | 104809-27-0 | [1] |

| Molecular Weight | 405.57 g/mol | [2] |

| Chemical Formula | C₂₄H₃₉NO₄ |

Note: While this compound is documented, much of the available literature on nitrophenyl stearates focuses on the 4-nitro isomer (p-nitrophenyl stearate). The information regarding its application as a lipase (B570770) substrate is often generalized from studies using the 4-nitro analog.

Application in Enzyme Assays

Nitrophenyl esters, including this compound, are widely utilized as chromogenic substrates for lipases and esterases. The principle of these assays is based on the enzymatic hydrolysis of the ester bond, which releases a colored nitrophenol product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme activity.

While specific protocols for this compound are not extensively detailed in the literature, a generalized methodology based on the use of its 4-nitro isomer provides a framework for its application.

Exemplary Experimental Protocol: Lipase Activity Assay

This protocol is a generalized procedure for determining lipase activity using a nitrophenyl-stearate substrate. Researchers should optimize the conditions for their specific enzyme and experimental setup.

Objective: To measure the activity of a lipase enzyme by monitoring the hydrolysis of a nitrophenyl-stearate substrate.

Materials:

-

Lipase enzyme solution of unknown activity

-

This compound (or 4-Nitrophenyl stearate)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

Organic solvent (e.g., isopropanol) to dissolve the substrate

-

Emulsifier/detergent (e.g., Triton X-100, sodium deoxycholate) to aid substrate solubility in the aqueous buffer

-

Microplate reader or spectrophotometer capable of reading absorbance at a wavelength appropriate for the released nitrophenol (typically around 405-415 nm for p-nitrophenol).

-

96-well microplate or cuvettes

Procedure:

-

Substrate Solution Preparation:

-

Dissolve this compound in a minimal amount of isopropanol (B130326) to create a stock solution.

-

Prepare the working substrate solution by dispersing the stock solution into the assay buffer containing an emulsifier. The final concentration of the substrate and emulsifier needs to be optimized.

-

-

Enzyme Preparation:

-

Prepare serial dilutions of the lipase enzyme in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well microplate, add a defined volume of the substrate solution to each well.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to each well.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength over a set period. Readings are typically taken every 30 to 60 seconds.

-

-

Data Analysis:

-

Plot the absorbance values against time.

-

The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the rate of the reaction (ΔAbsorbance/Δtime).

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the released nitrophenol, c is the concentration, and l is the path length. One unit of lipase activity is often defined as the amount of enzyme that releases 1 µmol of nitrophenol per minute under the specified conditions.

-

Experimental Workflow Diagram

Caption: Workflow for a typical lipase assay using a nitrophenyl-stearate substrate.

Signaling Pathways

Based on the available scientific literature, this compound and related nitrophenyl fatty acid esters are primarily used as synthetic substrates for in vitro enzymatic assays. There is currently no evidence to suggest their involvement in specific cellular signaling pathways. Their utility lies in their ability to act as tools for studying enzyme kinetics and for screening potential enzyme inhibitors in a laboratory setting.

References

The Enzymatic Hydrolysis of 2-Nitrophenyl Stearate: A Chromogenic Substrate for Lipase and Esterase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl stearate (B1226849) (2-NPS) is a valuable tool in enzyme kinetics, serving as a chromogenic substrate for the determination of lipase (B570770) and esterase activity. This long-chain fatty acid ester provides a convenient and continuous spectrophotometric assay for monitoring enzyme activity. The fundamental principle of this assay lies in the enzymatic hydrolysis of the ester bond in 2-NPS, which liberates stearic acid and 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol tautomerizes to the 2-nitrophenolate (B253475) ion, a distinct yellow-colored chromophore that can be quantified by measuring its absorbance, typically around 405-410 nm. The rate of color development is directly proportional to the enzymatic activity. This guide provides a comprehensive overview of the mechanism of action of 2-nitrophenyl stearate, detailed experimental protocols for its use, and a summary of kinetic data for various lipases with long-chain p-nitrophenyl esters.

Mechanism of Action

The enzymatic reaction at the core of the this compound assay is a hydrolysis reaction catalyzed by lipases (EC 3.1.1.3) or esterases (EC 3.1.1.1). These enzymes facilitate the cleavage of the ester linkage between the stearic acid moiety and the 2-nitrophenol group. The reaction proceeds via a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This forms a transient acyl-enzyme intermediate and releases the 2-nitrophenol. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the stearic acid molecule.

The utility of this compound as a substrate stems from the spectral properties of the released 2-nitrophenol. In an aqueous solution with a pH above its pKa, 2-nitrophenol exists in its deprotonated form, 2-nitrophenolate, which exhibits strong absorbance in the visible spectrum, allowing for sensitive detection.

The Advent of Chromogenic Substrates: A Historical and Technical Guide to the Application of 2-Nitrophenyl Stearate in Biochemical Lipase Assays

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the historical applications of 2-nitrophenyl stearate (B1226849) and its analogs in biochemistry, providing a comprehensive overview of their pivotal role in the evolution of enzyme kinetics. This document details the experimental protocols that became the bedrock of lipase (B570770) activity measurement and presents key quantitative data for comparative analysis.

Introduction: A Window into Enzyme Activity

The study of lipases, enzymes that catalyze the hydrolysis of fats, has been fundamental to understanding lipid metabolism and has significant implications in various industrial and pharmaceutical applications. A crucial development in this field was the introduction of chromogenic substrates, which provided a simple and continuous method for monitoring enzyme activity. Among these, p-nitrophenyl esters of long-chain fatty acids, such as 2-nitrophenyl stearate and its more commonly used isomer, 4-nitrophenyl stearate, emerged as invaluable tools. The enzymatic cleavage of these substrates releases p-nitrophenol, a yellow-colored compound whose formation can be readily quantified by spectrophotometry, offering a direct measure of lipase activity.[1][2]

Historical Perspective: From Titration to Spectrophotometry

Prior to the widespread adoption of chromogenic substrates, the determination of lipase activity primarily relied on cumbersome and often discontinuous methods like titrimetry, which measured the release of fatty acids. The quest for more efficient and sensitive assays led to the exploration of synthetic substrates that would yield a colored product upon enzymatic action.

While the use of p-nitrophenyl esters for monitoring enzyme activity dates back to the mid-20th century, with notable work by Hartley and Kilby in 1953 on the kinetics of chymotrypsin (B1334515) using p-nitrophenyl acetate (B1210297), their application to lipases took further development. A seminal contribution to the standardized use of long-chain p-nitrophenyl esters for lipase assays was made by Winkler and Stuckmann in 1979. Their method, utilizing p-nitrophenyl palmitate, provided a reliable and widely adopted protocol that formed the basis for many subsequent studies and modifications.[2][3][4] This spectrophotometric assay offered significant advantages in terms of simplicity, speed, and the ability to perform continuous measurements of enzyme kinetics.[2]

The Chemistry of Detection: Enzymatic Hydrolysis of p-Nitrophenyl Esters

The utility of this compound and its isomers in lipase assays is predicated on a straightforward enzymatic reaction. The lipase catalyzes the hydrolysis of the ester bond, yielding stearic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at a wavelength of approximately 410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

dot

Caption: Enzymatic hydrolysis of this compound by lipase.

Quantitative Data Summary

The following table summarizes key kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different lipases. This data is essential for comparing substrate specificity and enzyme efficiency.

| Lipase Source | Substrate | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| Wild Type | p-Nitrophenyl acetate (C2) | - | 0.42 | - | [5] |

| Wild Type | p-Nitrophenyl butyrate (B1204436) (C4) | - | 0.95 | 0.83 | [5] |

| Wild Type | p-Nitrophenyl octanoate (B1194180) (C8) | - | 1.1 | - | [5] |

| Wild Type | p-Nitrophenyl dodecanoate (B1226587) (C12) | - | 0.78 | - | [5] |

| Wild Type | p-Nitrophenyl palmitate (C16) | - | 0.18 | 0.063 | [5] |

| Bacillus tequilensis | p-Nitrophenyl palmitate (C16) | 4.76 µmol | 400 µmol/mL/min | - | [6] |

Note: Direct kinetic data for this compound is scarce in historical literature; p-nitrophenyl palmitate (C16) is a close and commonly used analog.

Experimental Protocols

This section provides a detailed methodology for a typical lipase assay using a p-nitrophenyl long-chain fatty acid ester, based on historical and contemporary protocols.

I. The Winkler and Stuckmann (1979) Method for Lipase Assay

This foundational method laid the groundwork for many subsequent spectrophotometric lipase assays.

A. Reagents:

-

Substrate Stock Solution: p-Nitrophenyl palmitate (pNPP) dissolved in isopropanol.

-

Buffer: Phosphate (B84403) buffer (pH 7.0).

-

Emulsifying Agents: Sodium deoxycholate and gum arabic.

-

Enzyme Solution: Lipase preparation of unknown activity.

-

Stopping Reagent (optional, for endpoint assays): Sodium carbonate solution.

B. Assay Procedure:

-

Prepare the substrate emulsion by mixing the pNPP stock solution with the phosphate buffer containing sodium deoxycholate and gum arabic.

-

Pre-incubate the substrate emulsion at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known volume of the enzyme solution to the substrate emulsion.

-

For a kinetic assay, continuously monitor the increase in absorbance at 410 nm using a spectrophotometer with a temperature-controlled cuvette holder.

-

For an endpoint assay, incubate the reaction mixture for a fixed period, then stop the reaction by adding the sodium carbonate solution. Measure the final absorbance at 410 nm.

-

A blank reaction containing all components except the enzyme should be run to correct for non-enzymatic hydrolysis of the substrate.

-

Calculate the lipase activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol.

References

- 1. scielo.sa.cr [scielo.sa.cr]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. A century of enzyme kinetic analysis, 1913 to 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Century of Enzyme Kinetic Analysis, 1913 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Nitrophenyl stearate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available chemical data and general safety principles for related compounds. A comprehensive, official Safety Data Sheet (SDS) for 2-Nitrophenyl stearate (B1226849) (CAS: 104809-27-0) was not available at the time of writing. The information provided herein should be used as a guide and supplemented with professional judgment and institutional safety protocols.

Introduction

2-Nitrophenyl stearate is a chemical compound used in various research applications. Due to the presence of the nitrophenyl group, this compound and its analogs require careful handling to minimize potential health and safety risks. This guide provides a summary of available data and recommended safety precautions for laboratory personnel.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available information and data for closely related nitrophenyl esters to provide a comparative safety profile.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104809-27-0 | [1][2] |

| Molecular Formula | C₂₄H₃₉NO₄ | [2][3] |

| Molecular Weight | 405.57 g/mol | [2][3] |

| Density | 1.006 g/cm³ | [3] |

| Boiling Point | 504.3°C at 760 mmHg | [3] |

| Flash Point | 161.1°C | [3] |

Table 2.2: Hazard Information for Related Nitrophenyl Esters

| Hazard Statement | Compound Class | Notes | Source |

| May cause an allergic skin reaction (H317) | 4-Nitrophenyl esters | This is a common hazard for this class of compounds. | |

| Warning (Signal Word) | 4-Nitrophenyl esters | Indicates a moderate level of hazard. |

Note: Specific toxicological data such as LD50 and LC50 for this compound are not available in the public domain.

Hazard Identification and Personal Protective Equipment (PPE)

Given the data on related compounds, this compound should be handled as a substance that is potentially hazardous upon inhalation, ingestion, and skin contact. The primary concerns are skin sensitization and irritation to the eyes and respiratory tract.[4]

Table 3.1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact and potential sensitization. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) or a respirator may be required. | Minimizes inhalation of airborne particles. |

Handling and Storage Procedures

Proper handling and storage are crucial to ensure safety.

4.1 Handling:

-

Avoid generating dust.[5]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[4]

4.2 Storage:

-

Keep containers tightly closed.[5]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Some related compounds recommend storage at -20°C.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

References

Commercial Suppliers of 2-Nitrophenyl Stearate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals requiring 2-Nitrophenyl stearate (B1226849) for their work, a clear understanding of its commercial availability and technical specifications is crucial. This guide provides an in-depth overview of commercial suppliers, product specifications, and key data for 2-Nitrophenyl stearate.

During the sourcing process for this compound, it is important to distinguish it from its more common isomer, 4-Nitrophenyl stearate, which is frequently used as a substrate in lipase (B570770) assays. This guide addresses both compounds to ensure clarity and aid in the proper selection of research materials.

This compound (CAS: 104809-27-0)

This compound is a specialty chemical available from a select number of suppliers. Researchers should verify the product specifications with the supplier before purchase, as detailed information is not always readily available on company websites.

Commercial Suppliers and Product Specifications

The following table summarizes the key technical data for this compound from identified commercial suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Santa Cruz Biotechnology | sc-213876 | 104809-27-0[1] | C₂₄H₃₉NO₄[1] | 405.57[1] | Information not available | 1 g | ~$80.00 (Distributor price)[2] |

| MedChemExpress | HY-W099563 | 104809-27-0[3] | C₂₄H₃₉NO₄[3] | 405.57[3] | Information not available | 50 mg, 100 mg, 250 mg, custom[3] | Quote required[3] |

| BLD Pharm | BD146245 | 104809-27-0[4] | C₂₄H₃₉NO₄[4] | 405.57[4] | Information not available | Information not available | Quote required[4] |

| Chemsrc | - | 104809-27-0 | C₂₄H₃₉NO₄ | 405.57100 | Information not available | 100g | Quote required[5] |

Note: Pricing and availability are subject to change and may vary by region. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis for detailed purity data.

4-Nitrophenyl Stearate (CAS: 14617-86-8)

4-Nitrophenyl stearate is a widely used substrate for lipolytic enzymes and is readily available from numerous chemical suppliers. Its specifications are generally well-documented.

Commercial Suppliers and Product Specifications

The table below provides a comparative overview of the technical data for 4-Nitrophenyl stearate from various suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | N3627 | 14617-86-8 | C₂₄H₃₉NO₄ | 405.57 | ≥90% (TLC) | 1 g | Contact for pricing |

| Fisher Scientific | 50-179-6095 | 14617-86-8[6] | C₂₄H₃₉NO₄ | 405.57[6] | 90%[6] | 1 g[6] | ~$485.53[6] |

| MedChemExpress | HY-W099563 | 14617-86-8[7] | C₂₄H₃₉NO₄ | 405.57 | 95.0%[7] | 100 mg, 250 mg, 1 g, 5 g, 10 g[7] | $25 (100mg), $30 (250mg), $50 (1g)[7] |

| Biosynth | PAA61786 | 14617-86-8[8] | C₂₄H₃₉NO₄[8] | 405.57[8] | Information not available | Contact for information | Contact for pricing[8] |

Note: The information provided is based on publicly available data from supplier websites and is subject to change. Researchers should always confirm specifications and pricing with the respective vendors.

Technical Considerations for Researchers

When selecting a nitrophenyl stearate isomer for research, it is critical to consider the specific requirements of the experimental protocol. The position of the nitro group on the phenyl ring significantly influences the substrate's reactivity and its suitability for different enzymatic assays.

-

Purity: For quantitative studies, high purity is essential. Always request a lot-specific certificate of analysis to confirm the purity and identify any potential impurities.

-

Solubility: Both isomers are generally soluble in organic solvents like chloroform (B151607). MedChemExpress specifies a solubility of 100 mg/mL in chloroform for 4-Nitrophenyl stearate.

-

Storage: The recommended storage temperature for both isomers is typically -20°C to ensure stability.

Limitations

Please note that this guide does not provide detailed experimental protocols or visualizations of signaling pathways or experimental workflows. The generation of validated experimental protocols requires specialized laboratory expertise and access to specific instrumentation. Similarly, the creation of complex diagrams using tools like Graphviz is beyond the scope of this document. Researchers are advised to consult peer-reviewed literature and established methodologies for detailed experimental procedures.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 1 g - 基因商城 [gene-mart.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 104809-27-0|this compound|BLD Pharm [bldpharm.com]

- 5. O-NITROPHENYL STEARATE Price at Chemsrc [chemsrc.com]

- 6. Sigma Aldrich Fine Chemicals Biosciences 4-Nitrophenyl stearate lipase | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Nitrophenyl stearate (B1226849), a molecule of interest in various research and development applications. Due to the limited availability of experimentally derived spectra in public databases, this document presents a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are based on established principles of spectroscopy and data from structurally related compounds. Additionally, a plausible experimental protocol for its synthesis and a general workflow for spectroscopic analysis are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Nitrophenyl stearate. These values are estimations and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H (ortho to -NO₂) |

| ~7.70 | t | 1H | Ar-H (para to -NO₂) |

| ~7.55 | t | 1H | Ar-H (meta to -NO₂) |

| ~7.30 | d | 1H | Ar-H (ortho to -O-ester) |

| ~2.60 | t | 2H | -CH₂-C(=O)O- |

| ~1.75 | quint | 2H | -CH₂-CH₂-C(=O)O- |

| ~1.25 | m | 28H | -(CH₂)₁₄- |

| ~0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C=O (ester) |

| ~148.0 | Ar-C (C-O of ester) |

| ~142.0 | Ar-C (C-NO₂) |

| ~134.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~34.5 | -CH₂-C(=O)O- |

| ~32.0 | -CH₂-CH₂-C(=O)O- |

| ~29.7 | -(CH₂)₁₄- (bulk) |

| ~29.1 | -(CH₂)₁₄- |

| ~25.0 | -(CH₂)₁₄- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2955-2850 | Strong | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1525 | Strong | N-O stretch (asymmetric, nitro) |

| ~1350 | Strong | N-O stretch (symmetric, nitro) |

| ~1200 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation of this compound

| m/z | Interpretation |

| 405 | [M]⁺ (Molecular Ion) |

| 284 | [M - C₆H₄NO₂]⁺ (Loss of nitrophenoxy group) |

| 267 | [C₁₇H₃₅CO]⁺ (Stearoyl cation) |

| 139 | [C₆H₅NO₃]⁺ (Nitrophenol cation) |

| 123 | [C₆H₅O₂]⁺ (Fragment from nitrophenol) |

| 57 | [C₄H₉]⁺ (Alkyl fragment) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of esters like this compound is the Fischer esterification.[1][2][3][4]

Materials:

-

Stearic acid

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene or another suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Mandatory Visualization

References

Methodological & Application

Application Notes: High-Throughput Lipase Activity Assay Using 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a critical class of enzymes involved in lipid metabolism, making them important targets in drug development for conditions such as obesity, dyslipidemia, and metabolic syndrome. Accurate and efficient measurement of lipase (B570770) activity is essential for screening potential inhibitors and understanding enzyme kinetics. This document provides a detailed protocol for a continuous spectrophotometric lipase activity assay using 2-nitrophenyl stearate (B1226849) as a chromogenic substrate. The long stearate (C18) acyl chain makes this substrate particularly useful for distinguishing true lipases from esterases, which preferentially hydrolyze shorter-chain esters.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the substrate, 2-nitrophenyl stearate, by lipase. This reaction releases stearic acid and 2-nitrophenol (B165410) (2-NP).[1] Under alkaline conditions (typically pH > 8.0), the hydroxyl group of 2-nitrophenol is deprotonated, forming the 2-nitrophenolate (B253475) anion. This anion has a distinct yellow color and strongly absorbs light at a wavelength of 405-415 nm. The rate of increase in absorbance is directly proportional to the lipase activity in the sample.[2] The pKa of nitrophenols is around 7, meaning that at a pH of 8.0 or higher, the equilibrium favors the colored phenolate (B1203915) form.[3][4]

Experimental Protocols

Materials and Reagents

A summary of the necessary reagents and materials is provided in Table 1.

Table 1: Reagents and Materials

| Item | Description / Vendor | Notes |

| Substrate | This compound | Store at -20°C, protected from light.[1] |

| Enzyme | Lipase sample (e.g., Porcine Pancreatic Lipase) | Prepare fresh dilutions before use. |

| Buffer | 50 mM Tris-HCl or Sodium Phosphate | Recommended pH range is 8.0-9.0.[4] |

| Substrate Solvent | Isopropanol or DMSO | Use high-purity, anhydrous grade. |

| Emulsifier | Triton™ X-100 or Sodium Deoxycholate | Critical for solubilizing the substrate.[4][5] |

| Additives (Optional) | 5 mM NaCl, 1 mM CaCl₂ | May enhance lipase activity. |

| Equipment | 96-well clear, flat-bottom microplates | |

| Microplate spectrophotometer | Capable of kinetic reads at 405-415 nm and temperature control. | |

| Sonicator (probe or bath) | For preparing a homogenous substrate emulsion. | |

| Standard laboratory pipettes and consumables |

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.5):

-

Dissolve 6.06 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.5 at the desired assay temperature (e.g., 37°C) using 1 M HCl.

-

Add deionized water to a final volume of 1 L.

-

-

Substrate Stock Solution (20 mM this compound):

-

Dissolve 83.9 mg of this compound in 10 mL of isopropanol.

-

Warm the solution gently if needed to fully dissolve the substrate.[6] Store in small aliquots at -20°C.

-

-

Working Substrate Emulsion (1 mM):

-

This is a critical step due to the poor water solubility of the long-chain substrate.

-

In a suitable container, combine:

-

44 mL of Assay Buffer (50 mM Tris-HCl, pH 8.5).

-

1 mL of 5% (w/v) Triton™ X-100 (for a final concentration of 0.1%).

-

(Optional) Add NaCl to 5 mM and CaCl₂ to 1 mM.

-

-

While vortexing, slowly add 5 mL of the 20 mM Substrate Stock Solution.

-

Sonicate the mixture (using a probe sonicator for best results) on ice until the emulsion is homogenous and stable (no visible precipitate). This emulsion should be prepared fresh daily.

-

-

Enzyme Solution:

-

Prepare a stock solution of your lipase in cold Assay Buffer.

-

Perform serial dilutions of the stock solution to achieve a range of concentrations for testing. The final concentration should produce a linear rate of absorbance change over 10-20 minutes.

-

Assay Procedure (96-Well Plate Format)

Table 2: Assay Conditions and Plate Setup

| Parameter | Value |

| Total Reaction Volume | 200 µL |

| Assay Temperature | 37°C |

| Wavelength | 410 nm |

| Read Type | Kinetic |

| Read Interval | 30 seconds |

| Total Read Time | 20 minutes |

| Plate Setup | |

| Blank Wells | 180 µL Substrate Emulsion + 20 µL Assay Buffer |

| Sample Wells | 180 µL Substrate Emulsion + 20 µL Enzyme Solution |

| Negative Control | 180 µL Substrate Emulsion + 20 µL Heat-inactivated Enzyme |

Workflow:

-

Pre-warm: Equilibrate the microplate reader and the Working Substrate Emulsion to the assay temperature (37°C).

-

Dispense Substrate: Add 180 µL of the pre-warmed Working Substrate Emulsion to all wells of a 96-well plate.

-

Initiate Reaction: Add 20 µL of the enzyme dilutions (or buffer for blank wells) to the appropriate wells.

-

Measure: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 410 nm every 30 seconds for 20 minutes.

Data Presentation and Analysis

Calculating Lipase Activity

-

Determine the Rate of Reaction (ΔAbs/min):

-

Plot absorbance vs. time for each well.

-

Identify the linear portion of the curve (initial velocity).

-

Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔAbs/min).

-

Subtract the rate of the blank (autohydrolysis) from the rate of the sample wells.

-

-

Calculate 2-Nitrophenol Concentration:

-

Use the Beer-Lambert law: A = εcl

-

A = Absorbance (unitless)

-

ε = Molar extinction coefficient of 2-nitrophenol (approx. 9,000 M⁻¹cm⁻¹ at pH 7.4; can be higher at more alkaline pH).[7] A precise value should be determined empirically under specific assay conditions.

-

c = Concentration (mol/L)

-

l = Path length of the cuvette/well (cm). For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. It must be determined for your specific plate/reader combination.

-

-

-

Calculate Enzyme Activity (U/mL):

-

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the specified conditions.[2]

-

The formula is: Activity (U/mL) = (ΔAbs/min × V_total) / (ε × l × V_enzyme)

-

ΔAbs/min: Rate of reaction (corrected for blank).

-

V_total: Total assay volume in mL (e.g., 0.2 mL).

-

ε: Molar extinction coefficient in M⁻¹cm⁻¹ (convert to µM⁻¹cm⁻¹ by dividing by 10⁶).

-

l: Path length in cm.

-

V_enzyme: Volume of enzyme added in mL (e.g., 0.02 mL).

-

-

Example Data Calculation

Table 3: Sample Data and Calculation

| Parameter | Value |

| Measured ΔAbs/min (Sample) | 0.050 |

| Measured ΔAbs/min (Blank) | 0.002 |

| Corrected ΔAbs/min | 0.048 |

| Molar Extinction Coefficient (ε) | 9,000 M⁻¹cm⁻¹ (or 0.009 µM⁻¹cm⁻¹) |

| Path Length (l) | 0.55 cm |

| Total Volume (V_total) | 0.2 mL |

| Enzyme Volume (V_enzyme) | 0.02 mL |

| Calculated Activity | (0.048 × 0.2) / (0.009 × 0.55 × 0.02) = 96.97 U/mL |

Mandatory Visualizations

Chemical Reaction Pathway

The diagram below illustrates the enzymatic hydrolysis of this compound.

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Workflow

This diagram outlines the key steps of the lipase assay protocol.

Caption: High-level workflow for the this compound lipase assay.

References

Spectrophotometric Determination of Esterase Activity with 2-Nitrophenyl Stearate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. They are ubiquitously expressed in biological systems and play critical roles in various physiological processes, including xenobiotic metabolism and drug activation. The activity of esterases is a key parameter in drug discovery and development, particularly for the design of prodrugs that are activated by these enzymes. This application note provides a detailed protocol for the spectrophotometric determination of esterase activity using 2-Nitrophenyl stearate (B1226849) (2-NPS) as a chromogenic substrate. The hydrolysis of 2-NPS by esterases releases 2-nitrophenol (B165410), a yellow-colored product that can be quantified by measuring its absorbance at 420 nm.

The long stearate (C18) acyl chain of 2-NPS makes it a suitable substrate for assaying lipases and esterases with a preference for long-chain fatty acid esters. However, its hydrophobicity presents challenges in aqueous assay buffers, necessitating the use of solubilizing agents to ensure accurate and reproducible measurements. This protocol has been optimized to address these challenges.

Principle of the Assay

The spectrophotometric assay for esterase activity using 2-Nitrophenyl stearate is based on the enzymatic hydrolysis of the substrate. The esterase cleaves the ester bond in 2-NPS, releasing stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is ionized to the 2-nitrophenolate (B253475) anion, which has a distinct yellow color and exhibits a maximum absorbance at 420 nm. The rate of increase in absorbance at this wavelength is directly proportional to the esterase activity in the sample.

Figure 1: Principle of the esterase activity assay.

Data Presentation

The kinetic parameters of esterase activity, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. The following table summarizes representative kinetic data for esterases with long-chain p-nitrophenyl ester substrates. It is important to note that specific values for this compound are limited in the literature, and values for similar substrates like p-nitrophenyl palmitate (C16) are often used as a reference.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Wild-type Lipase (B570770) | p-Nitrophenyl palmitate | - | 0.18 | [1] |

| Purified Esterase EstOF4 | p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.09 ± 0.01 | 0.15 ± 0.02 | [2] |

| Purified Esterase EstOF4 | p-Nitrophenyl caprate (C10) | 0.12 ± 0.01 | 0.38 ± 0.03 | [2] |

Note: The Vmax value for the wild-type lipase was reported as 0.18 U/mg protein for pNP-palmitate, where one unit of enzyme activity was defined as the amount of enzyme liberating 1 µmol of p-nitrophenol per minute.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of esterase activity using this compound.

Materials and Reagents

-

This compound (Substrate)

-

Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triton X-100

-

Esterase enzyme solution (e.g., purified enzyme, cell lysate, or biological fluid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Preparation of Reagents

-

50 mM Potassium Phosphate Buffer (pH 7.5): Prepare by dissolving the appropriate amount of monobasic potassium phosphate in deionized water and adjusting the pH to 7.5 with 1 M KOH.[2]

-

Substrate Stock Solution (10 mM this compound in DMSO): Due to the poor water solubility of this compound, a stock solution in an organic solvent is necessary.[3] Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C.

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) containing 0.5% (v/v) Triton X-100. The detergent is crucial for solubilizing the long-chain substrate in the aqueous assay medium.[4]

-

Enzyme Solution: Prepare a dilution of the esterase-containing sample in cold 50 mM Potassium Phosphate Buffer (pH 7.5) to obtain an activity level within the linear range of the assay.

Assay Procedure

The following protocol is designed for a 96-well microplate format.

Figure 2: Experimental workflow for the esterase assay.

-

Set up the reaction: In a 96-well microplate, add the following to each well:

-

180 µL of Assay Buffer (50 mM Potassium Phosphate Buffer, pH 7.5, containing 0.5% Triton X-100).

-

10 µL of the diluted enzyme solution. For the blank, add 10 µL of 50 mM Potassium Phosphate Buffer (pH 7.5).

-

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[2]

-

Initiate the reaction: Add 10 µL of the 10 mM this compound stock solution to each well to start the reaction. The final substrate concentration will be 0.5 mM.

-

Measure absorbance: Immediately place the microplate in a temperature-controlled microplate reader and measure the increase in absorbance at 420 nm in kinetic mode.[2] Record the absorbance every 30 seconds for a total of 5 to 10 minutes.

Data Analysis and Calculation

-

Determine the rate of reaction: Plot the absorbance at 420 nm against time for both the test and blank samples. The rate of the reaction (ΔA420/min) is the slope of the linear portion of the curve.

-

Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rate of the test sample to correct for any spontaneous hydrolysis of the substrate.

-

Corrected Rate (ΔA420/min) = (ΔA420/min)Test - (ΔA420/min)Blank

-

-

Calculate Esterase Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient of o-nitrophenol at 420 nm and pH 7.5 is approximately 5.0 mM-1cm-1.[2]

Esterase Activity (U/mL) = [(Corrected Rate) x (Total Assay Volume in mL)] / [(Molar Extinction Coefficient) x (Light Path in cm) x (Enzyme Volume in mL)]

-

One Unit (U) of esterase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified assay conditions.

-

Logical Relationships in Assay Optimization

Optimizing the assay conditions is critical for obtaining accurate and reproducible results, especially with a challenging substrate like this compound. The following diagram illustrates the key parameters and their interdependencies.

Figure 3: Interdependencies of assay optimization parameters.

Conclusion

This application note provides a comprehensive protocol for the spectrophotometric determination of esterase activity using this compound as a substrate. The detailed methodology, including reagent preparation, assay procedure, and data analysis, is designed to be a valuable resource for researchers in drug discovery and development. The use of a co-solvent for the substrate stock and a detergent in the assay buffer is critical for overcoming the solubility challenges associated with this long-chain ester. By following this protocol and considering the key optimization parameters, researchers can obtain reliable and reproducible measurements of esterase activity, facilitating the characterization of novel enzymes and the development of esterase-activated prodrugs.

References

Application Notes and Protocols: Preparation of 2-Nitrophenyl Stearate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrophenyl stearate (B1226849) is an ester formed from stearic acid and 2-nitrophenol. It serves as a chromogenic substrate for various lipases and esterases. The enzymatic hydrolysis of the ester bond releases 2-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This property makes 2-Nitrophenyl stearate a valuable tool in enzyme kinetics studies, inhibitor screening, and the characterization of lipolytic enzymes.[1][2] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. Due to its long hydrophobic stearate tail, this compound has limited solubility in aqueous solutions and requires specific solvents and handling procedures.[3][4]

Compound Data and Properties

This table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₉NO₄ | [5] |

| Molecular Weight | 405.57 g/mol | [5] |

| Appearance | Powder / Solid | |

| Storage (Solid) | -20°C, keep tightly closed in a dry, well-ventilated place. | [6] |

| Solubility (4-isomer) | Chloroform (B151607): 100 mg/mL | |

| Incompatible Materials | Strong oxidizing agents. | [6] |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound in chloroform. This concentrated organic stock can then be diluted into appropriate aqueous assay buffers, often containing detergents to prevent precipitation.

3.1. Materials and Equipment

-

This compound (solid powder)

-

Chloroform (ACS grade or higher)

-

Analytical balance

-

Fume hood

-

Vortex mixer

-

Sonicator (optional, water bath)

-

2 mL amber glass vial with a PTFE-lined cap

-

Micropipettes and appropriate tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

3.2. Safety Precautions

-

Always handle this compound and chloroform inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Wear appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.

-

Chloroform is a hazardous solvent; consult its Safety Data Sheet (SDS) before use.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

3.3. Step-by-Step Procedure

-

Tare the Vial: Place a clean, dry 2 mL amber glass vial on the analytical balance and tare its weight.

-

Weigh the Compound: Carefully weigh 40.56 mg of this compound powder directly into the tared vial. This corresponds to a final concentration of 100 mM in 1 mL of solvent.

-

Add Solvent: Inside the fume hood, use a micropipette to add 1 mL of chloroform to the vial containing the powder.

-

Dissolution:

-

Securely cap the vial.

-

Vortex the mixture vigorously for 1-2 minutes. The solution should become clear to slightly hazy and colorless to light yellow.

-

If the solid does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes.

-

Gentle warming (e.g., to 30-35°C) can aid dissolution, but allow the solution to return to room temperature to ensure the compound remains in solution.[8] Note that precipitation can occur upon cooling if the solution is supersaturated.[3]

-

-

Storage:

-

Once fully dissolved, label the vial clearly with the compound name, concentration (100 mM), solvent (Chloroform), and preparation date.

-

For short-term storage (1-2 weeks), store the stock solution at 2-8°C.

-

For long-term storage, store the stock solution at -20°C. Before use, allow the vial to equilibrate to room temperature completely and vortex briefly to ensure homogeneity.

-

3.4. Notes on Using the Stock Solution in Aqueous Assays

-

Direct dilution of the chloroform stock into aqueous buffers will cause immediate precipitation of this compound.

-

To create a working solution for enzymatic assays, the stock is typically diluted into a buffer containing a detergent such as Triton X-100, sodium deoxycholate, or gum arabic to emulsify the substrate.[4][8][9]

-

Alternatively, for some applications, a co-solvent system using isopropanol (B130326) or acetonitrile (B52724) may be used to prepare the initial stock, which may be more miscible with aqueous buffers than chloroform.[8][9] However, solubility in these solvents is lower than in chloroform.

Visualized Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. goldbio.com [goldbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Kinetic Analysis of Enzyme Inhibition Using 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic analysis of enzyme activity and inhibition is a cornerstone of biochemical research and drug development. Chromogenic substrates are invaluable tools in this field, providing a continuous and straightforward method for monitoring enzyme kinetics through spectrophotometry. 2-Nitrophenyl stearate (B1226849) (2-NPS) is a chromogenic substrate used for the kinetic analysis of various hydrolytic enzymes, particularly lipases and esterases.

The principle of this assay is based on the enzymatic hydrolysis of the colorless 2-nitrophenyl ester bond in 2-NPS. This reaction releases stearic acid and 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol is ionized to the 2-nitrophenolate (B253475) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-420 nm. The rate of 2-nitrophenolate formation is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters such as Km and Vmax, and the evaluation of enzyme inhibitors.

Due to its long C18 acyl chain, 2-NPS is particularly useful for assaying enzymes with a preference for lipophilic substrates. However, its hydrophobicity also presents challenges, primarily low solubility in aqueous buffers, which necessitates specific assay conditions, including the use of co-solvents and detergents.

These application notes provide detailed protocols for utilizing 2-Nitrophenyl stearate in enzyme kinetics and inhibition studies, tailored for a research and drug development audience.

Data Presentation

The selection of a substrate is critical for the reliable determination of enzyme kinetics. The length of the fatty acid acyl chain in p-nitrophenyl esters significantly influences the activity of lipases. The following table summarizes the maximum velocity (Vmax) of a wild-type lipase (B570770) with p-nitrophenyl esters of varying acyl chain lengths. This data illustrates the importance of substrate specificity and provides a basis for understanding the expected activity with this compound (C18).

Table 1: Comparison of Maximum Velocity (Vmax) of a Wild-Type Lipase with p-Nitrophenyl Esters of Varying Acyl Chain Lengths

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

| p-Nitrophenyl acetate | C2 | 0.42[1][2][3] |

| p-Nitrophenyl butyrate | C4 | 0.95[1][2][3] |

| p-Nitrophenyl octanoate | C8 | 1.1[1][2][3] |

| p-Nitrophenyl dodecanoate | C12 | 0.78[1][2][3] |

| p-Nitrophenyl palmitate | C16 | 0.18[1][2][3] |

Note: Data is derived from studies on a specific wild-type lipase and is presented to illustrate the trend of activity with acyl chain length.[1][2][3] The activity with this compound (C18) may be lower than that of p-Nitrophenyl palmitate with this particular enzyme due to increased steric hindrance or reduced solubility.

Mandatory Visualizations

Experimental Protocols

I. Preparation of Reagents

1. Assay Buffer:

-

Composition: 50 mM Tris-HCl or Sodium Phosphate buffer.

-

pH: Optimal pH for the enzyme of interest (typically pH 7.5 - 9.0 for lipases). Note: The extinction coefficient of 2-nitrophenol is pH-dependent. Ensure consistent pH across all experiments. At a more alkaline pH, the spontaneous hydrolysis of the substrate may increase.[4][5]

-

Additives: To improve substrate solubility and mimic physiological conditions, the buffer should be supplemented with an emulsifier.

2. This compound (2-NPS) Stock Solution (e.g., 20 mM):

-

2-NPS has poor solubility in water. A stock solution must be prepared in an organic solvent.

-

Solvent: Chloroform (100 mg/mL), Dimethyl sulfoxide (B87167) (DMSO), or Isopropanol.[4]

-

Procedure: Dissolve the required amount of 2-NPS in the chosen solvent. For example, to make a 20 mM solution, dissolve 8.11 mg of 2-NPS (MW: 405.57 g/mol ) in 1 mL of solvent.

-

Storage: Store the stock solution at -20°C.[8]

3. Enzyme Solution:

-

Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for the desired time course.

-

For storage, enzyme solutions can be prepared in buffer containing 10% (v/v) glycerol (B35011) and stored at -20°C.[4]

4. Inhibitor Stock Solution:

-

Dissolve the inhibitor in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤ 1% v/v) and consistent across all wells to avoid effects on enzyme activity.

II. Protocol for Enzyme Activity Assay

This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.

-

Prepare Substrate Working Solution:

-

Due to the poor solubility of 2-NPS, the substrate working solution must be prepared carefully.

-

Example: To prepare a 1 mM 2-NPS working solution, mix your 20 mM stock solution with an appropriate co-solvent like acetonitrile (B52724) or isopropanol, and then dilute with the assay buffer (containing the emulsifier) to the final desired concentration just before use. The solution may appear as a fine emulsion.[4][7]

-

-

Set up the Reaction Plate:

-

Add 170 µL of assay buffer to each well.

-

Add 10 µL of enzyme solution to the test wells.

-

Add 10 µL of assay buffer to the blank (no enzyme) wells to measure the rate of non-enzymatic substrate hydrolysis.

-

-

Pre-incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add 20 µL of the 2-NPS working solution to all wells to start the reaction (final concentration of 2-NPS will be 100 µM in this example). Mix gently.

-

-

Monitor the Reaction:

-